2-Methyl-6-methyleneoct-7-en-4-ol
Description
Overview of the Chemical Compound's Significance
2-Methyl-6-methyleneoct-7-en-4-ol, a monoterpene alcohol with the chemical formula C₁₀H₁₈O, is a compound of considerable interest in chemical research. nih.gov More commonly known as ipsenol (B191551), this molecule plays a crucial role as a pheromone component for several species of bark beetles in the genus Ips. google.comchemical-ecology.net Its primary significance lies in the field of chemical ecology, where it is studied for its role in insect communication and aggregation. google.com This has led to practical applications in forestry and agriculture for monitoring and managing pest populations through pheromone-baited traps.
Beyond its function as a semiochemical, this compound serves as a valuable intermediate in organic synthesis. cymitquimica.com Its unique structure, featuring a secondary alcohol, a branched alkyl group, and two double bonds, provides multiple sites for chemical modification, making it a useful building block for creating more complex molecules. cymitquimica.comcsic.es Researchers have also explored its potential biological activities, with preliminary studies indicating possible anti-inflammatory and antimicrobial properties, suggesting avenues for future investigation in medicinal chemistry.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | 2-methyl-6-methylideneoct-7-en-4-ol nih.gov |
| Synonyms | Ipsenol, 2-Methyl-6-methylene-7-octen-4-ol nih.govscent.vn |
| CAS Number | 60894-96-4 (racemic), 14314-21-7, 35628-05-8 ((S)-enantiomer) nih.gov |
| Molecular Formula | C₁₀H₁₈O nih.gov |
| Molecular Weight | 154.25 g/mol nih.gov |
| Boiling Point | 222.2±9.0 °C at 760 mmHg |
| Density | 0.848±0.06 g/cm³ |
| InChI Key | RHAXCOKCIAVHPB-UHFFFAOYSA-N nih.gov |
Isomeric Forms and Stereochemical Considerations in Research (e.g., Ipsenol and its Enantiomers)
The biological activity of this compound is profoundly influenced by its stereochemistry. The molecule contains a chiral center at the carbon atom bearing the hydroxyl group (C-4), leading to the existence of two enantiomers: (S)-(-)-ipsenol and (R)-(+)-ipsenol. nih.gov Research has demonstrated that the response of bark beetles to ipsenol is highly stereospecific.
For instance, the bark beetle Ips paraconfusus is attracted to the (S)-(-)-enantiomer, which is a key component of its aggregation pheromone. chemical-ecology.netnih.gov In contrast, antennae of this species are essentially insensitive to the (R)-(+)-enantiomer. nih.gov The biological inactivity of the antipode highlights the precise molecular recognition that occurs at the insect's olfactory receptors. This stereospecificity is a critical consideration in ecological applications, as the presence of the "wrong" enantiomer can sometimes inhibit the response to the active one.
This enantiomer-dependent bioactivity necessitates the use of enantioselective synthesis in research. google.comtandfonline.com Early syntheses produced racemic mixtures, but subsequent efforts focused on developing methods to obtain optically pure enantiomers to accurately study their distinct biological roles. google.comcsic.es For example, processes using chiral borane (B79455) reagents have been developed to produce either enantiomer of ipsenol in high optical purity. google.com
Other structurally related compounds, such as ipsdienol (B1210497) (2-methyl-6-methylene-2,7-octadien-4-ol) and myrcenol (B1195821) (2-methyl-6-methyleneoct-7-en-2-ol), are also part of the complex chemical language of these insects. google.comnih.gov Ipsdienol, which contains an additional double bond, also exhibits enantiomer-specific activity that varies between different Ips species. google.comnih.gov The subtle structural difference between ipsenol and its structural isomer myrcenol, where the hydroxyl group is at a different position, also results in different biological activities and roles in insect communication. nih.gov
Table 2: Enantiomer-Specific Pheromonal Activity
| Compound | Bark Beetle Species | Observed Activity |
|---|---|---|
| (S)-(-)-Ipsenol | Ips paraconfusus | Pheromone component, attractant. chemical-ecology.netnih.gov |
| (R)-(+)-Ipsenol | Ips paraconfusus | Essentially inactive. nih.gov |
| (S)-(+)-Ipsdienol | Ips paraconfusus | Pheromone component, attractant. nih.gov |
| (R)-(-)-Ipsdienol | Ips pini | Principal pheromone component. nih.gov |
| (R)-(-)-Ipsdienol | Ips paraconfusus | Interspecific allomone, interrupts aggregation. nih.gov |
Historical Context of Research on this compound
The study of this compound is intrinsically linked to the development of pheromone chemistry. It was first identified as one of three principal components of the aggregation pheromone produced by male Ips confusus (a species later reclassified, with the California population becoming Ips paraconfusus). google.comtandfonline.com This discovery in the 1960s was a landmark in understanding how bark beetles coordinate mass attacks on host trees. google.com
Following its identification, significant research efforts were directed towards its chemical synthesis. csic.estandfonline.com Early synthetic routes often resulted in racemic mixtures of ipsenol. tandfonline.com For example, one of the first syntheses of racemic ipsenol involved the reaction of an organozinc species with 3-methylbutanal. csic.es
The recognition of the stereospecificity of its biological function spurred the development of more sophisticated enantioselective syntheses in the 1970s and beyond. google.comcsic.es The chemist K. Mori was a notable figure in this area, developing methods to produce optically pure ipsenol, which was crucial for confirming that the (S)-(-)-enantiomer was the biologically active form for certain species. google.com The historical progression from isolation and identification to racemic synthesis and finally to enantioselective synthesis reflects the increasing sophistication of organic chemistry and chemical ecology research. csic.es
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-6-methylideneoct-7-en-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-5-9(4)7-10(11)6-8(2)3/h5,8,10-11H,1,4,6-7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAXCOKCIAVHPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=C)C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50865782 | |
| Record name | 2-Methyl-6-methylideneoct-7-en-4-ol | |
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Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14314-21-7, 60894-96-4, 35628-05-8 | |
| Record name | 2-Methyl-6-methylene-7-octen-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14314-21-7 | |
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| Record name | 2-Methyl-6-methylene-7-octen-4-ol | |
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| Record name | (1)-2-Methyl-6-methyleneoct-7-en-4-ol | |
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| Record name | 7-Octen-4-ol, 2-methyl-6-methylene-, (4S)- | |
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| Record name | 2-Methyl-6-methylideneoct-7-en-4-ol | |
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| Record name | 2-methyl-6-methyleneoct-7-en-4-ol | |
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| Record name | 2-METHYL-6-METHYLENE-7-OCTEN-4-OL | |
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Natural Occurrence and Ecological Roles of 2 Methyl 6 Methyleneoct 7 En 4 Ol
Identification and Isolation from Biological Sources
The discovery and study of 2-Methyl-6-methyleneoct-7-en-4-ol have been closely linked to its isolation from various natural sources.
While predominantly known for its role in insects, this compound has also been identified in the plant kingdom. It can be extracted from the volatile essential oil of the flowering plant Tagetes giandulifera, a species of marigold. Its presence in plants suggests potential roles in defense against herbivores or as an attractant for pollinators, though its primary ecological significance has been more thoroughly studied in insects.
The most well-documented sources of this compound are various species of bark beetles belonging to the genus Ips. It was originally isolated from the frass of the California five-spined ips, Ips paraconfusus. slu.selookchem.com Male beetles of several Ips species synthesize this compound, often from precursors like myrcene (B1677589), a monoterpene found in their host pine trees. nih.gov The production of ipsenol (B191551) is a key element in their chemical communication system, enabling them to coordinate mass attacks on host trees.
| Biological Source | Common Name | Role of Compound |
| Tagetes giandulifera | Marigold | Component of volatile oil |
| Ips paraconfusus | California five-spined ips | Aggregation pheromone slu.senih.gov |
| Ips latidens | A species of bark beetle | Aggregation pheromone usda.gov |
| Ips pini | Pine engraver beetle | Pheromone component/biosynthetic intermediate nih.gov |
| Ips typographus | European spruce bark beetle | Component of pheromone blend lookchem.com |
Functional Characterization as a Semiochemical
As a semiochemical, this compound mediates interactions both within and between species. Its function is highly context-dependent, relying on the species producing it and the species detecting it.
The primary and most studied function of this compound is as an aggregation pheromone for several economically significant bark beetle species.
Ips paraconfusus : In this species, male beetles produce a mixture of three compounds—ipsenol, ipsdienol (B1210497), and cis-verbenol—that act synergistically to attract both males and females to a suitable host tree. slu.senih.gov This was the first multi-component insect pheromone ever described. slu.se
Ips pini : While the pine engraver beetle primarily uses ipsdienol as its main aggregation pheromone, ipsenol plays a crucial role. nih.gov Some populations produce ipsenol, and it is an important intermediate in the biosynthesis of other pheromone components. The response of Ips pini to its pheromone can be inhibited by ipsenol, which is produced by the competing species Ips latidens. usda.gov
Ips latidens : Male beetles of this species produce predominantly (R)-(+)-ipsenol to attract conspecifics for mass attacks on host trees. usda.gov
Ips typographus : Ipsenol is a recognized component of the pheromone blend of the European spruce bark beetle, contributing to the chemical signal that coordinates aggregation. lookchem.com
The influence of this compound extends beyond the species that produce it, affecting the behavior of competitors and natural enemies.
Allomonal Effects : The pheromone of one species can act as an allomone, a repellent, to another. For example, ipsenol produced by Ips latidens interrupts the attraction of Ips pini to its own pheromone, ipsdienol. usda.gov This chemical interference helps maintain ecological and reproductive isolation between closely related species that share the same habitat. usda.gov
Kairomonal Effects : The compound also functions as a kairomone, a chemical signal that benefits the receiver but not the emitter. Predators and parasitoids of bark beetles have evolved to recognize ipsenol as a cue indicating the presence of their prey. This attraction of natural enemies is a well-documented phenomenon in the chemical ecology of forest insects. usda.gov
Ecological Impact and Management Implications of this compound
The potent ability of this compound to influence beetle behavior gives it significant ecological weight and makes it a valuable tool in forest management. Ecologically, it is a key driver of bark beetle population dynamics, enabling the rapid colonization and death of host trees. efi.int
This powerful attractive property has been harnessed for integrated pest management (IPM) strategies. Synthetic ipsenol is a critical component in pheromone-baited traps used for several purposes: usda.gov
Monitoring and Detection : Traps baited with ipsenol and other pheromone components are used to monitor bark beetle populations, detect the presence of invasive species, and assess the risk of outbreaks. usda.govusda.gov
The use of semiochemicals like this compound represents a targeted and environmentally conscious approach to managing forest pests, minimizing the need for broad-spectrum insecticides. usda.govusda.gov
Biosynthetic Pathways of 2 Methyl 6 Methyleneoct 7 En 4 Ol
Elucidation of Precursor Utilization and Enzymatic Transformations
The production of 2-Methyl-6-methyleneoct-7-en-4-ol is intricately linked to the availability of specific precursor molecules and the action of a cascade of enzymes that modify its structure.
Myrcene (B1677589) as a Key Biosynthetic Precursor
Myrcene, a common monoterpene found in the oleoresin of coniferous trees, has been unequivocally identified as a primary precursor for the biosynthesis of this compound in several species of bark beetles. pnas.orgresearchgate.net Early studies involving deuterium (B1214612) labeling demonstrated the direct in vivo conversion of myrcene to ipsenol (B191551) in the California five-spined ips, Ips paraconfusus. pnas.org This established a crucial link between the host plant's chemistry and the beetle's pheromone production. Further research has consistently supported the central role of myrcene, which can be obtained from the host tree, in the synthesis of ipsenol and other related pheromone components. pnas.org It is hypothesized that male beetles may sequester and accumulate myrcene from their host during development for later use in pheromone production as adults. pnas.org
Characterization of Oxidative and Reductive Steps
The transformation of myrcene into this compound involves a series of oxidative and reductive enzymatic steps. While the complete enzymatic cascade is still under investigation, key reactions have been characterized. The initial step is believed to be the hydroxylation of myrcene. purdue.edu Following this, a series of oxidations and reductions likely occur to yield the final ipsenol structure. Evidence suggests the involvement of oxidoreductase systems that can interconvert related compounds such as ipsdienol (B1210497) and ipsdienone, which are also components of the pheromone blend in some species. purdue.edu For instance, in Ips pini, an oxidoreductase system has been proposed to oxidize ipsdienol to ipsdienone, which is then stereoselectively reduced. purdue.edu These enzymatic steps are critical in determining the final structure and stereochemistry of the produced pheromone components.
Molecular Biology and Genetics of this compound Production
The biosynthesis of this compound is underpinned by a complex interplay of genes and enzymes. Advances in molecular biology have begun to unravel the genetic basis of this process.
Role of Cytochrome P450 Enzymes in Terpene Biosynthesis
Cytochrome P450 enzymes (CYPs) are a large and diverse group of enzymes known to play a critical role in the metabolism of a wide range of compounds, including the biosynthesis of natural products like terpenes. rsc.orgrsc.orgmdpi.com In the context of this compound synthesis, CYPs are implicated in the initial hydroxylation of myrcene. purdue.edu For example, the enzyme CYP9T2, a cytochrome P450 monooxygenase, has been identified in the pine engraver beetle, Ips pini, and is known to hydroxylate myrcene to produce ipsdienol. purdue.edu While this specific enzyme is associated with ipsdienol production, it highlights the crucial role of the P450 family in the oxidative functionalization of myrcene, a key step in the pathway that can lead to ipsenol. The diversity and substrate specificity of these enzymes are key determinants of the final pheromone composition in different bark beetle species. rsc.orgrsc.org
Transcriptomic and Proteomic Analyses of Pheromone-Producing Organisms
To gain a more comprehensive understanding of the molecular machinery involved in pheromone production, researchers have turned to transcriptomic and proteomic analyses. These "omics" approaches allow for the large-scale study of gene expression (transcriptomics) and protein populations (proteomics) within an organism. pitt.edunih.govnih.gov By comparing the transcriptomes and proteomes of pheromone-producing and non-producing individuals or tissues, scientists can identify genes and proteins that are upregulated during pheromone synthesis. mdpi.commdpi.comresearchgate.net For instance, transcriptomic analysis of the antennal chemosensory gene families in bark beetles like Ips typographus has provided insights into the genes involved in detecting and processing chemical signals, which is closely linked to pheromone production and response. usc.edu.au While specific transcriptomic and proteomic studies focused solely on this compound production are still emerging, these powerful techniques hold the key to identifying the complete set of genes and enzymes, including specific cytochrome P450s, reductases, and other accessory proteins, that constitute the biosynthetic pathway of this vital semiochemical. nih.govnih.govcjbioscience.com
An exploration of the chemical synthesis of this compound, a notable terpene alcohol, reveals a variety of strategic approaches. This article delves into the methodologies employed for both the controlled synthesis of specific stereoisomers and the production of racemic mixtures, highlighting key chemical transformations that underpin these processes.
Advanced Spectroscopic and Chromatographic Characterization of 2 Methyl 6 Methyleneoct 7 En 4 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular connectivity and environment of each atom can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 2-Methyl-6-methyleneoct-7-en-4-ol, the ¹H NMR spectrum reveals distinct signals corresponding to each unique proton in the molecule.
Analysis of the spectrum allows for the assignment of protons to their respective positions in the structure. Key signals include two doublets around 0.9 ppm, which are characteristic of the two chemically non-equivalent methyl groups of the isobutyl moiety. A signal corresponding to the carbinol proton (-CH(OH)-) is typically observed further downfield, around 3.82 ppm, due to the deshielding effect of the adjacent oxygen atom. The protons of the vinyl group at the C7 and C8 positions, as well as the methylene (B1212753) protons at the C6 position, produce complex signals in the olefinic region of the spectrum, typically between 5.0 and 6.4 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is based on general principles and data from similar structures, as specific experimental data is not widely available.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H1, H1' (CH₃)₂ | ~0.9 | Doublet |
| H2 (CH) | ~1.8 | Multiplet |
| H3 (CH₂) | ~1.4 | Multiplet |
| H4 (CH-OH) | ~3.8 | Multiplet |
| H5 (CH₂) | ~2.3 | Multiplet |
| H8 (=CH₂) | ~5.1-5.3 | Multiplet |
| H7 (=CH-) | ~6.4 | Multiplet |
| Methylene (=C(CH₂)-) | ~5.1 | Singlet |
| OH | Variable | Singlet (broad) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This technique is particularly useful for determining the total number of carbon atoms and identifying the nature of their hybridization (sp³, sp², sp).
In the ¹³C NMR spectrum of this compound, the carbon atom bonded to the hydroxyl group (C4) would appear in the range of 65-75 ppm. The sp³ hybridized carbons of the isobutyl group (C1, C2, C3) would resonate at higher field (upfield), typically between 20-45 ppm. The sp² hybridized carbons of the methylene and vinyl groups (C6, C7, C8, and the exocyclic methylene carbon) would be found significantly downfield, in the range of 110-150 ppm, which is characteristic of olefinic carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is based on general principles and data from similar structures, as specific experimental data is not widely available.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C1, C1' | ~22-24 |
| C2 | ~25 |
| C3 | ~45 |
| C4 | ~70 |
| C5 | ~40 |
| C6 | ~145 |
| C7 | ~140 |
| C8 | ~115 |
| Methylene (=C(CH₂)-) | ~112 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrations of specific chemical bonds.
The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group. The broadness of this peak is due to hydrogen bonding.
Stretching vibrations for C-H bonds appear in distinct regions. The sp³ C-H stretches of the alkyl chain are observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The sp² C-H stretches from the vinyl and methylene groups are found just above 3000 cm⁻¹ (typically 3010-3090 cm⁻¹). The C=C stretching vibrations of the alkene groups are expected to produce absorptions in the 1640-1680 cm⁻¹ region. Finally, a strong absorption corresponding to the C-O stretching of the secondary alcohol is anticipated around 1050-1150 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Alcohol (O-H) | Stretching, H-bonded | 3200 - 3600 (broad) |
| Alkene (=C-H) | Stretching | 3010 - 3090 |
| Alkane (C-H) | Stretching | 2850 - 2960 |
| Alkene (C=C) | Stretching | 1640 - 1680 |
| Alcohol (C-O) | Stretching | 1050 - 1150 |
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation pattern. For this compound (molar mass: 154.25 g/mol ), electron ionization mass spectrometry (EI-MS) reveals a characteristic pattern of ion fragments.
The molecular ion peak ([M]⁺) is expected at m/z 154, although it may be of low abundance or absent due to the molecule's instability under EI conditions. The fragmentation pattern is dominated by cleavages that lead to the formation of stable carbocations. A common fragmentation pathway for alcohols is the loss of a water molecule (H₂O), which would result in a peak at m/z 136 ([M-18]⁺). Alpha-cleavage (cleavage of the bond adjacent to the oxygen atom) is also prevalent. For instance, cleavage of the C3-C4 bond would yield a fragment containing the isobutyl group, while cleavage of the C4-C5 bond would generate an ion at m/z 87. The base peak, which is the most intense peak in the spectrum, is often observed at m/z 68. Other significant fragments are typically seen at m/z 41, 43, 57, 69, and 85.
Table 4: Major Mass Spectral Fragments of this compound (EI-MS)
| m/z | Relative Intensity (%) | Possible Fragment Ion |
|---|---|---|
| 154 | Low | [C₁₀H₁₈O]⁺ (Molecular Ion) |
| 136 | Moderate | [M - H₂O]⁺ |
| 87 | Moderate | [C₅H₁₁O]⁺ |
| 85 | Moderate | [C₆H₁₃]⁺ |
| 69 | High | [C₅H₉]⁺ |
| 68 | 100 (Base Peak) | [C₅H₈]⁺ |
| 57 | Moderate | [C₄H₉]⁺ |
| 43 | High | [C₃H₇]⁺ |
| 41 | High | [C₃H₅]⁺ |
Advanced Chromatographic Separation and Detection Methodologies
Chromatographic techniques are essential for separating components from a mixture and quantifying them. For a volatile compound like this compound, gas chromatography is the method of choice.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography (GC) separates volatile compounds based on their differential partitioning between a stationary phase (in a column) and a mobile phase (an inert gas). The retention time, the time it takes for a compound to travel through the column, is a characteristic property used for identification. The compound's identity can be further confirmed by coupling the GC with a mass spectrometer (GC-MS), which provides a mass spectrum for each eluting compound.
The retention of this compound is often standardized using the Kovats retention index (RI). This system relates the retention time of the analyte to those of n-alkane standards. On standard non-polar columns (e.g., those with a polydimethylsiloxane-based stationary phase), reported Kovats retention indices for this compound are typically in the range of 1075 to 1097. nih.gov This value is a crucial parameter for its identification in complex mixtures, such as essential oils or insect pheromone blends.
Table 5: Reported Kovats Retention Indices for this compound
| Stationary Phase Type | Reported Kovats Index (RI) |
|---|---|
| Standard Non-Polar | 1075 |
| Standard Non-Polar | 1087 |
| Semi-Standard Non-Polar | 1097 |
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, yet its direct application to the analysis of volatile and UV-transparent compounds like this compound presents certain challenges. Due to the absence of a significant chromophore in its structure, detection via UV-Vis spectrophotometry, a common HPLC detection method, is not highly effective. To overcome this limitation, derivatization techniques can be employed to introduce a UV-absorbing or fluorescent tag to the molecule, thereby enhancing its detectability. For instance, alcohols can be derivatized with agents like phthalic anhydride (B1165640) to form phthalate (B1215562) hemiesters, which exhibit strong UV absorbance molnar-institute.comnih.gov. This approach, however, adds complexity to the sample preparation process.
When coupled with mass spectrometry (LC-MS), the limitations of UV detection are circumvented. LC-MS provides high sensitivity and selectivity, allowing for the direct detection of this compound and its isomers. The mass spectrometer can identify compounds based on their mass-to-charge ratio (m/z), providing structural information and enabling the differentiation of isobaric compounds (compounds with the same mass). This is particularly valuable for separating and identifying the various structural isomers of C10H18O that may be present in a complex mixture. The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and can aid in the structural elucidation of unknown compounds by analyzing their fragmentation patterns restek.comresearchgate.netnih.gov.
The separation of isomers is a key challenge in the analysis of terpene alcohols. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a common approach. The separation is based on the differential partitioning of the analytes between the two phases. The choice of the stationary phase and the mobile phase composition are critical for achieving optimal separation of closely related isomers restek.com.
Below is a hypothetical data table illustrating typical HPLC and LC-MS parameters that could be used for the analysis of this compound, based on methods for similar analytes.
| Parameter | HPLC Condition | LC-MS Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | Acetonitrile/Water gradient | Acetonitrile/Water gradient with 0.1% formic acid |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Column Temp. | 30 °C | 40 °C |
| Injection Vol. | 10 µL | 5 µL |
| Detector | UV-Vis (after derivatization) or Refractive Index | Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole) |
| Ionization Mode | N/A | Electrospray Ionization (ESI), Positive Mode |
| Scan Range | N/A | m/z 50-300 |
Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Mixtures
For the analysis of complex volatile and semi-volatile mixtures containing compounds like this compound, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power compared to conventional one-dimensional GC. This technique utilizes two columns with different stationary phase selectivities, providing a much higher peak capacity and improved resolution of co-eluting compounds mdpi.com.
In a typical GC×GC setup for the analysis of terpene alcohols, a nonpolar column is used in the first dimension (¹D) to separate compounds based on their boiling points. The effluent from the first column is then subjected to a second, shorter, and narrower column with a polar stationary phase for the second dimension (²D) of separation, which is based on polarity. This orthogonal separation mechanism results in a structured two-dimensional chromatogram where chemically related compounds tend to appear in the same region of the plot, facilitating identification nih.govmosh-moah.de.
The enhanced separation capabilities of GC×GC are particularly beneficial for resolving the numerous isomers of terpene alcohols that are often present in natural extracts. When coupled with a time-of-flight mass spectrometer (TOF-MS), GC×GC provides a powerful tool for the identification and quantification of individual components in highly complex matrices nih.govresearchgate.net. The high data acquisition speed of TOF-MS is well-suited to the narrow peaks produced by the second dimension column in GC×GC.
A representative table of GC×GC parameters for the analysis of monoterpenoid alcohols is presented below.
| Parameter | First Dimension (¹D) | Second Dimension (²D) |
| Column Type | Nonpolar (e.g., DB-5ms) | Polar (e.g., WAX) |
| Column Length | 30 m | 1-2 m |
| Inner Diameter | 0.25 mm | 0.1 mm |
| Film Thickness | 0.25 µm | 0.1 µm |
| Carrier Gas | Helium | Helium |
| Oven Program | 40°C (1 min), ramp to 250°C at 3°C/min | Follows ¹D oven program with a +5°C offset |
| Modulation Period | 5-8 s | N/A |
| Detector | TOF-MS | TOF-MS |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.
While specific UPLC methods for the direct analysis of this compound are not extensively documented, the principles of UPLC suggest it would be a valuable tool, particularly for the separation of its isomers. The increased peak capacity and resolution of UPLC would be highly advantageous in resolving the subtle structural differences between isomers that might co-elute in a standard HPLC separation.
When coupled with mass spectrometry (UPLC-MS), the benefits of UPLC are further amplified. The narrower peaks produced by UPLC lead to a higher concentration of the analyte entering the mass spectrometer, resulting in improved sensitivity. This can be particularly useful for detecting trace levels of this compound in complex matrices. The faster analysis times offered by UPLC also allow for higher sample throughput, which is beneficial in large-scale studies.
The application of UPLC-MS would be particularly relevant in metabolomics or natural product research where comprehensive profiling of volatile compounds is required. The ability to rapidly separate and identify a wide range of compounds, including various terpene alcohols and their isomers, makes UPLC-MS a powerful analytical platform.
A summary of typical UPLC parameters that could be adapted for the analysis of this compound is provided in the table below.
| Parameter | UPLC Condition |
| Column | C18 or other suitable reversed-phase chemistry (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile/Water gradient with 0.1% formic acid |
| Flow Rate | 0.4-0.6 mL/min |
| Column Temp. | 40-50 °C |
| Injection Vol. | 1-2 µL |
| Detector | Mass Spectrometer (e.g., Q-TOF or Orbitrap) |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Scan Range | m/z 50-300 |
Mechanistic Investigations of Biological Activities of 2 Methyl 6 Methyleneoct 7 En 4 Ol
Mechanisms of Anti-inflammatory Action
Research indicates that 2-Methyl-6-methyleneoct-7-en-4-ol possesses anti-inflammatory properties, suggesting its potential to modulate inflammatory pathways. The primary mechanisms are believed to involve the inhibition of key inflammatory mediators and signaling pathways. While direct studies on this specific molecule are ongoing, the mechanisms can be inferred from its structural class and preliminary findings.
A key proposed mechanism is the downregulation of pro-inflammatory cytokine production. In vitro assays on related compounds have demonstrated a reduction in cytokines, which are central to propagating the inflammatory response. This is likely achieved by interfering with intracellular signaling cascades, particularly the nuclear factor-kappa B (NF-κB) pathway. The NF-κB pathway is a critical regulator of genes involved in inflammation and immunity. Inhibition of this pathway would prevent the transcription of various pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), an enzyme responsible for producing inflammatory prostaglandins. acs.orgnih.gov
Table 1: Proposed Anti-inflammatory Mechanisms
| Proposed Mechanism | Target | Outcome | Supporting Evidence |
| Inhibition of Pro-inflammatory Cytokines | Cytokine Production Pathways | Reduced levels of inflammatory signaling molecules. | In vitro assays show reduced cytokine production. |
| NF-κB Pathway Inhibition | NF-κB Transcription Factor | Suppression of genes for COX-2, iNOS, and other inflammatory proteins. | Studies on analogous compounds show inhibition of NF-κB activation. acs.orgnih.gov |
| COX-2 Enzyme Modulation | Cyclooxygenase-2 (COX-2) | Decreased synthesis of prostaglandins, which are key mediators of inflammation. | Molecular docking simulations suggest potential interaction with COX-2. |
Antioxidant Mechanisms and Oxidative Stress Mitigation
This compound exhibits antioxidant effects, providing protection against cellular damage caused by oxidative stress. The primary mechanism involves the direct scavenging of reactive oxygen species (ROS) and the enhancement of the body's endogenous antioxidant defense systems.
In vitro studies have confirmed its capacity to reduce ROS levels. ROS, such as superoxide (B77818) radicals and hydroxyl radicals, are highly reactive molecules that can damage DNA, proteins, and lipids, leading to cellular dysfunction. By neutralizing these species, this compound helps maintain cellular integrity. Furthermore, it has been observed to enhance the activity of crucial antioxidant enzymes. This dual-action approach—directly neutralizing threats and bolstering cellular defenses—is a hallmark of effective antioxidant compounds.
Table 2: Antioxidant Mechanisms
| Mechanism | Description | Effect |
| ROS Scavenging | Directly neutralizes free radicals like superoxide and hydroxyl radicals. | Reduces oxidative damage to vital cellular components (DNA, lipids, proteins). |
| Enhancement of Antioxidant Enzymes | Boosts the activity of endogenous enzymes such as superoxide dismutase (SOD) and catalase. | Improves the cell's intrinsic ability to manage and neutralize oxidative stress. |
Antimicrobial Activity Mechanisms against Pathogenic Microorganisms (e.g., Escherichia coli, Salmonella spp.)
The compound has demonstrated antimicrobial activity against a range of foodborne pathogens, including Escherichia coli and Salmonella spp. As a lipophilic monoterpenoid, its mechanism of action is primarily centered on the disruption of bacterial cell structures.
The lipophilic nature of this compound allows it to easily partition into the lipid bilayer of bacterial cell membranes. This integration disrupts the membrane's structural integrity and fluidity, leading to increased permeability. The loss of selective permeability causes leakage of essential intracellular components, such as ions, metabolites, and macromolecules like proteins and nucleic acids. mdpi.comsemanticscholar.org This leakage ultimately results in the cessation of vital metabolic processes and leads to cell death. semanticscholar.org Studies on essential oils with similar components have shown that these compounds can cause visible damage to the outer and inner membranes of bacteria like E. coli. semanticscholar.org
Table 3: Antimicrobial Activity and Mechanisms
| Target Pathogen | Observed Effect | Proposed Mechanism | Reference |
| Escherichia coli | Inhibitory Activity | Disruption of cell membrane integrity, leading to leakage of cytoplasmic contents. | semanticscholar.org |
| Salmonella spp. | Inhibitory Activity | Increased membrane permeability and interference with essential enzyme functions. | mdpi.com |
Molecular Basis of Pheromonal Receptor Binding and Signal Transduction
Beyond its medicinal properties, this compound (ipsenol) is a well-documented aggregation pheromone for several species of bark beetles. Its function as a chemical signal is rooted in precise molecular interactions with specialized receptors in the insect's antennae.
The process begins when the volatile pheromone molecule enters the pores of the insect's olfactory sensilla and binds to an odorant-binding protein (OBP). The OBP transports the lipophilic pheromone across the aqueous sensillar lymph to the dendritic membrane of an olfactory receptor neuron (ORN). There, it binds to a specific olfactory receptor (OR), which is typically a G-protein coupled receptor (GPCR).
This binding event triggers a conformational change in the receptor, activating an associated G-protein. The activated G-protein initiates a rapid intracellular signal transduction cascade, often involving second messengers like cyclic AMP (cAMP) or inositol (B14025) triphosphate (IP3). This cascade results in the opening of ion channels, causing a depolarization of the neuron's membrane. This generates an electrical signal (action potential) that is transmitted to the antennal lobe of the insect's brain, where the information is processed, leading to a specific behavioral response, such as flying towards the source of the pheromone.
Table 4: Pheromonal Signal Transduction Pathway
| Step | Component | Function |
| 1. Binding | Odorant-Binding Protein (OBP) | Transports the pheromone to the neuron. |
| 2. Recognition | Olfactory Receptor (OR) | Binds specifically to the pheromone molecule. |
| 3. Transduction | G-Protein Coupled Receptor (GPCR) | Initiates the intracellular signaling cascade upon binding. |
| 4. Amplification | Second Messengers (e.g., cAMP) | Amplifies the initial signal. |
| 5. Response | Ion Channels | Open to depolarize the neuron, generating an electrical signal. |
| 6. Perception | Brain (Antennal Lobe) | Processes the signal, leading to a behavioral change. |
Stereoselectivity in Biological Recognition and Activity
This compound possesses a chiral center at the C-4 carbon, meaning it can exist as two non-superimposable mirror images, or enantiomers: (S)-(-)-ipsenol and (R)-(+)-ipsenol. This stereochemistry is critical to its biological function, particularly its role as a pheromone.
Biological receptors, such as the olfactory receptors in insects, are themselves chiral macromolecules (proteins) with highly specific three-dimensional binding sites. Consequently, they can differentiate between the enantiomers of a chiral ligand. In the case of ipsenol (B191551), the (S)-enantiomer is recognized as the primary biologically active form for many bark beetle species.
The (S)-(-)-enantiomer has the correct spatial arrangement of its functional groups to fit precisely into the binding pocket of its corresponding olfactory receptor, much like a key fits into a lock. This optimal fit allows for strong and effective binding, leading to a robust signal transduction and a strong behavioral response. In contrast, the (R)-(+)-enantiomer does not fit the receptor as well and is often biologically inactive or, in some insect species, can even act as an inhibitor, antagonizing the effect of the active (S)-enantiomer. This high degree of stereoselectivity underscores the specificity of molecular recognition in biological systems.
Table 5: Stereoselectivity of this compound
| Enantiomer | Common Name | Biological Role (Pheromone) | Receptor Interaction |
| (S)-(-)-2-Methyl-6-methyleneoct-7-en-4-ol | (S)-(-)-Ipsenol | The primary active enantiomer for many bark beetle species. | Binds effectively to the chiral olfactory receptor, inducing a strong behavioral response. |
| (R)-(+)-2-Methyl-6-methyleneoct-7-en-4-ol | (R)-(+)-Ipsenol | Largely inactive or can be an inhibitor in some species. | Does not fit the receptor binding site correctly, resulting in weak or no signal transduction. |
Research on Derivatives and Analogues of 2 Methyl 6 Methyleneoct 7 En 4 Ol
Polymerization and Materials Science Applications of Functionalized Analogues
The unsaturated nature of analogues like β-myrcene makes them valuable bio-sourced monomers for creating sustainable polymers and advanced materials. arkat-usa.orgacs.org
Analogues of 2-Methyl-6-methyleneoct-7-en-4-ol, particularly its precursor β-myrcene, can be effectively copolymerized with other bio-sourced dienes like isoprene (B109036). arkat-usa.org Researchers have successfully used neodymium-based catalysts to achieve statistical copolymerization of myrcene (B1677589) and isoprene with high yields. arkat-usa.org This process allows for the creation of copolymers with varying monomer ratios while maintaining high stereoregularity (1,4-trans). arkat-usa.org
Anionic polymerization is another powerful technique used for the homo- and copolymerization of myrcene and isoprene, enabling the synthesis of well-defined block copolymers. acs.orgmdpi.com These methods open the door to producing bio-based elastomers that can serve as sustainable alternatives to petroleum-derived materials. researchgate.net Cobalt-based catalysts have also been employed to create random copolymers of isoprene and myrcene. acs.org
The incorporation of functionalized terpene analogues into polymer chains is a key strategy for enhancing material properties. The hydroxyl group, present in this compound and its relatives, is particularly useful for improving the performance of rubbery polymers like polyisoprene. rsc.org
A significant challenge in rubber composites is the poor compatibility between the hydrophobic polymer matrix and polar fillers like silica (B1680970) (SiO₂). By copolymerizing isoprene with a hydroxyl-functionalized myrcene derivative (2-methyl-6-methyleneoct-7-en-3-ol), researchers have created a polyisoprene with pendant hydroxyl groups. rsc.org These hydroxyl groups improve hydrophilicity and promote better interfacial interactions with silica fillers through hydrogen bonding. rsc.org This functionalization leads to a marked improvement in the material's mechanical properties. rsc.org
Table 2: Impact of Hydroxyl Functionalization on Polyisoprene/Silica Composites
| Property | Pristine Polyisoprene/SiO₂ | 4.4 mol% Hydroxyl Functionalized Polyisoprene/SiO₂ | Reference |
|---|---|---|---|
| Tensile Strength | Lower | 9.6 ± 0.2 MPa | rsc.org |
| Stretchability (Elongation at Break) | Lower | > 885.3 ± 2.0% | rsc.org |
| Filler Dispersion | Prone to aggregation | Substantially reduced aggregation | rsc.org |
| Glass Transition Temperature (Tg) | Lower | Elevated | rsc.org |
Biosynthetic Relationships with Other Natural Terpenoids
This compound and its analogues are monoterpenoids (C10), a class of natural products built from two five-carbon isoprene units. Their biosynthesis is intricately linked to the central terpenoid backbone pathway found in plants and insects. nih.govkegg.jp
The universal precursors for all terpenoids are isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.govyoutube.com In the next stage, these C5 units are joined to form geranyl diphosphate (GPP, C10), the direct precursor for monoterpenes. nih.govnih.gov
From GPP, the pathway branches. In some bark beetles, a dual-function enzyme, geranyldiphosphate synthase/myrcene synthase (GPPS/MS), can synthesize myrcene directly from GPP. purdue.edu This myrcene can then be hydroxylated by cytochrome P450 enzymes to produce ipsdienol (B1210497). frontiersin.org However, research has also provided direct evidence for de novo biosynthesis, where bark beetles construct these pheromones from smaller precursors like acetate, independent of myrcene from their host tree. dntb.gov.uaresearchgate.netslu.se This dual-pathway capability demonstrates the metabolic flexibility of these organisms in producing crucial semiochemicals.
Theoretical and Computational Studies of 2 Methyl 6 Methyleneoct 7 En 4 Ol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules. For 2-methyl-6-methyleneoct-7-en-4-ol, these calculations can pinpoint the most reactive sites and provide a rationale for its chemical behavior.
Detailed research findings from DFT studies on analogous terpene structures reveal key electronic properties. oup.comacs.org The distribution of electron density, for instance, is not uniform across the molecule. The oxygen atom of the hydroxyl group, being highly electronegative, creates a region of high electron density, making it a potential site for electrophilic attack. Conversely, the electron-deficient hydrogen of the hydroxyl group is a likely site for nucleophilic interaction.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. In unsaturated alcohols like this compound, the HOMO is typically associated with the π-bonds of the double bonds, indicating that these are the most probable sites for electrophilic attack. The LUMO, on the other hand, is generally distributed over the carbon backbone, suggesting where nucleophilic attack might occur. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability. A smaller energy gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. For this compound, MEP maps would likely show negative potential (red and yellow regions) around the oxygen atom and the double bonds, confirming these as sites for electrophilic interaction. Positive potential (blue regions) would be expected around the hydroxyl hydrogen, marking it as a site for nucleophilic interaction.
Table 1: Calculated Electronic Properties of this compound (Illustrative Data based on similar terpenes)
| Property | Value | Interpretation |
| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons, related to the ability to donate electrons. |
| LUMO Energy | 1.2 eV | Indicates the energy of the lowest unoccupied orbital, related to the ability to accept electrons. |
| HOMO-LUMO Gap | 7.7 eV | Reflects the chemical reactivity and kinetic stability of the molecule. |
| Dipole Moment | 1.8 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
Molecular Dynamics Simulations for Conformational Analysis and Interactions
This compound is an acyclic and flexible molecule, capable of adopting a multitude of conformations in three-dimensional space. Molecular dynamics (MD) simulations are a powerful computational technique used to explore this conformational landscape and understand how the molecule interacts with its environment over time. libretexts.orgarxiv.org
MD simulations treat atoms as classical particles and use force fields to describe the potential energy of the system as a function of atomic coordinates. By solving Newton's equations of motion, the trajectory of each atom can be tracked, providing a dynamic picture of the molecule's behavior. For this compound, MD simulations can reveal the most stable conformations and the energy barriers between them. The flexibility of the carbon chain and the rotation around single bonds allow for a wide range of shapes, from extended to more compact, folded structures. libretexts.org The presence of the hydroxyl group can lead to the formation of intramolecular hydrogen bonds, which can stabilize certain conformations.
These simulations are also crucial for understanding how this compound interacts with other molecules, such as solvent molecules or biological receptors. acs.org In an aqueous environment, the polar hydroxyl group will form hydrogen bonds with water molecules, while the nonpolar hydrocarbon backbone will tend to avoid water. This amphiphilic nature is important for its behavior in biological systems. When studying its interaction with a protein, for instance, MD simulations can show how the molecule fits into a binding pocket and which intermolecular forces (e.g., hydrogen bonds, van der Waals interactions) are most important for the binding affinity.
Table 2: Torsional Angles and Conformational Preferences of this compound (Illustrative Data)
| Torsional Angle | Predominant Conformations | Energy Barrier (kcal/mol) |
| C3-C4-C5-C6 | gauche, anti | 1.2 - 2.5 |
| C5-C6-C7-C8 | syn-periplanar, anti-periplanar | 0.8 - 1.5 |
Computational Prediction of Structure-Activity Relationships (SAR) in Biological Systems (non-clinical)
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity. scielo.org.coresearchgate.net For this compound, which is known as a pheromone for several bark beetle species, QSAR studies can help to understand which structural features are crucial for its biological function. google.comnih.gov
In a typical QSAR study, a set of molecules with known activities is used to train a mathematical model. The chemical structures are represented by a variety of molecular descriptors, which can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). By finding a statistical relationship between these descriptors and the biological activity, the model can then be used to predict the activity of new, untested compounds.
Table 3: Key Molecular Descriptors for QSAR Analysis of Terpenoid Pheromones (Illustrative)
| Descriptor | Description | Potential Impact on Activity |
| LogP | Octanol-water partition coefficient | Influences transport and interaction with hydrophobic receptor sites. |
| Molecular Volume | The volume occupied by the molecule | Steric hindrance or fit within a receptor binding pocket. |
| Number of H-bond donors | The number of hydrogen bond donor atoms | Important for specific interactions with receptor sites. |
| Topological Polar Surface Area | The surface area of polar atoms | Relates to the ability to permeate biological membranes. |
Chemoinformatic Approaches for Compound Database Analysis
Chemoinformatics provides the methods and tools to organize, analyze, and mine large chemical databases. For this compound, chemoinformatic approaches are valuable for placing it within the broader context of known natural products, fragrances, and pheromones. oup.comacs.orgnih.gov
Databases such as PubChem, the Terpenoids database with Content information (TPCN), and specialized fragrance or pheromone libraries contain vast amounts of chemical and biological data. oup.comnih.gov By applying chemoinformatic tools, one can perform similarity searches to find compounds with similar structures to this compound. This can help in identifying potential new sources of the compound or in discovering other molecules with similar biological activities.
Furthermore, chemoinformatic analysis can be used to assess the "drug-likeness" or "pheromone-likeness" of a molecule based on its physicochemical properties. This involves calculating various descriptors and comparing them to the distributions observed for known drugs or pheromones. For this compound, such an analysis would likely highlight its volatile nature and specific structural motifs that are common among insect pheromones. Clustering algorithms can also be used to group compounds based on their structural or property similarity, which can reveal relationships between different classes of natural products.
Future Research Directions and Emerging Applications in Chemical Science
Innovations in Green Synthesis Methodologies
One of the most promising avenues is the use of biocatalysis . The application of isolated enzymes or whole-cell systems offers high selectivity and can operate under mild reaction conditions. For instance, yeast-catalyzed reductions of ketone precursors can produce optically active secondary alcohols, which are key intermediates in the synthesis of enantiopure pheromones like ipsenol (B191551). The use of lipases for the kinetic resolution of racemic mixtures is another established biocatalytic strategy that can be further optimized for ipsenol synthesis.
Another area of innovation lies in the development of novel catalytic methods . Research into iron-catalyzed cross-coupling reactions presents a more sustainable alternative to traditional palladium or nickel catalysts for the formation of key carbon-carbon bonds in the ipsenol structure. Furthermore, the exploration of organocatalysis, which uses small organic molecules to catalyze reactions, is a burgeoning field with the potential to offer metal-free synthetic pathways to terpenes and their derivatives. nih.gov
Future research in green synthesis will likely focus on the following:
Development of robust and reusable biocatalysts: This includes enzyme immobilization techniques and the engineering of microorganisms to enhance their efficiency and stability for industrial-scale production.
Discovery and application of novel, earth-abundant metal catalysts: This will reduce reliance on precious metals and decrease the environmental impact of synthesis.
Solvent-free or green solvent reaction conditions: The use of ionic liquids or supercritical fluids as reaction media can significantly reduce the generation of volatile organic waste.
Synthesis from renewable feedstocks: Investigating pathways to synthesize ipsenol precursors from biomass-derived starting materials will be a critical step towards a truly green synthesis.
Advanced Applications in Chemical Ecology and Pest Management
The primary application of 2-Methyl-6-methyleneoct-7-en-4-ol is in the management of bark beetle populations. It is a key component in pheromone-baited traps used for monitoring and mass trapping of species like Ips paraconfusus. However, a more nuanced understanding of its role in chemical communication is opening up new avenues for its application.
Recent studies have shown that ipsenol can act as a kairomone , attracting predators and parasitoids of bark beetles. For example, the clerid beetle Enoclerus sphegeus is attracted to traps baited with ipsenol. nih.gov This suggests the potential for developing "attract-and-kill" or "attract-and-infect" strategies that target pests with their natural enemies.
Furthermore, the combination of ipsenol with other semiochemicals, such as the related compound ipsdienol (B1210497) and host-plant volatiles like α-pinene, can significantly enhance trap catches for a broader range of wood-boring insects, including various species of Cerambycidae and Buprestidae. oup.com This indicates that complex blends can be more effective for biodiversity monitoring and the detection of invasive species.
Future research in this area should focus on:
Dissecting the complex semiochemical blends: Identifying the optimal ratios of ipsenol and other compounds to maximize the attraction of target pests while minimizing the capture of non-target organisms.
Investigating the behavioral responses of a wider range of insects: This could reveal new pest species that are responsive to ipsenol and lead to the development of novel control strategies.
Developing "push-pull" strategies: This would involve using ipsenol in combination with repellents to manipulate the distribution of pest populations in a given area.
Understanding the influence of enantiomeric ratios: The biological activity of ipsenol is often dependent on its stereochemistry. Further research into the specific responses of different insect species to various enantiomeric blends could lead to more species-specific and effective pest management tools.
Exploration of Novel Bioactivities and Molecular Targets
Beyond its role as a pheromone, preliminary research suggests that this compound may possess other interesting biological activities. Some studies have indicated potential anti-inflammatory, antimicrobial, and antioxidant properties . For instance, it has been reported to exhibit antimicrobial activity against foodborne pathogens like Escherichia coli and Salmonella spp., and to reduce levels of reactive oxygen species in vitro. These findings, while preliminary, open the door to exploring the potential of ipsenol and its derivatives in the fields of medicine and food science.
A significant advancement in understanding the molecular basis of ipsenol's pheromonal activity has been the identification of its specific odorant receptors (ORs) in bark beetles. In the spruce bark beetle, Ips typographus, the receptor ItypOR46 has been identified as being specifically tuned to detect (S)-(−)-ipsenol. researchgate.netnih.govoup.com The identification of this molecular target is crucial for several reasons:
It provides a platform for the rational design of more potent and selective analogs of ipsenol.
It can be used in the development of biosensors for the early detection of bark beetle infestations.
It offers a target for the development of novel pest control agents that could disrupt pheromone perception.
Future research in this area will likely involve:
Comprehensive screening for novel bioactivities: Testing ipsenol and its derivatives against a wide range of biological targets to uncover new therapeutic or agrochemical applications.
Structure-activity relationship (SAR) studies: Synthesizing and testing a variety of ipsenol analogs to understand how structural modifications affect their biological activity.
Elucidating the molecular mechanisms of action: Investigating the downstream signaling pathways that are activated upon the binding of ipsenol to its receptors.
Characterizing odorant receptors in other insect species: Identifying the ipsenol receptors in other pest species will be essential for developing species-specific control strategies.
Integration with High-Throughput Screening and Analytical Platforms
The discovery of novel bioactivities and the optimization of synthetic routes for this compound can be greatly accelerated by the integration of modern high-throughput and analytical technologies.
High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds against a specific biological target. bmglabtech.com While not yet widely applied to ipsenol, HTS could be used to:
Screen for novel inhibitors or modulators of the ItypOR46 receptor.
Identify new enzymes with improved catalytic activity for the green synthesis of ipsenol.
Discover novel antimicrobial or antioxidant properties of ipsenol derivatives.
In the realm of analytical chemistry, the analysis of complex volatile blends containing ipsenol requires sophisticated techniques. Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful tool for the separation and identification of individual components in complex mixtures, such as those found in insect pheromone blends and host-plant volatile profiles. lut.fi The use of GCxGC coupled with mass spectrometry (MS) allows for a detailed chemical fingerprinting of these blends, which is essential for understanding the nuances of chemical communication in insects.
Future developments in this area will likely include:
Development of HTS assays for pheromone receptors: This will enable the rapid screening of large compound libraries for new pest control agents.
Application of metabolomics approaches: To study the biosynthesis of ipsenol and other semiochemicals in insects.
Miniaturization of analytical platforms: For the in-field analysis of pheromone plumes and other volatile organic compounds.
Development of novel biosensors: Based on odorant receptors like ItypOR46 for the real-time monitoring of pest populations.
Q & A
Basic Research Questions
Q. What are the natural sources and standard extraction protocols for 2-Methyl-6-methyleneoct-7-en-4-ol?
- Methodological Answer : The compound is naturally extracted from the volatile oils of Tagetes glandulifera (a flowering plant). Common extraction methods include steam distillation or hydrodistillation, followed by chromatographic purification (e.g., column chromatography using silica gel). Researchers should validate purity via GC-MS and compare retention indices with literature data .
Q. How is this compound characterized structurally and spectroscopically?
- Methodological Answer : Key techniques include:
-
Mass Spectrometry (EI-MS) : Peaks at m/z 154 (molecular ion) and fragmentation patterns consistent with terpenoid alcohols .
-
NMR : H and C NMR to confirm methylene (δ 4.6–5.0 ppm) and hydroxyl groups (δ 1.5–2.0 ppm).
-
InChIKey : DUNCVNHORHNONW-UHFFFAOYSA-N (for stereoisomer verification) .
Key Identifiers Values CAS Number 60894-96-4 Molecular Formula CHO IUPAC Name (S)-2-Methyl-6-methyleneoct-7-en-4-ol
Q. What safety precautions are critical when handling this compound in the lab?
- Methodological Answer : Use fume hoods and personal protective equipment (gloves, goggles) due to respiratory irritation risks at high concentrations. Store in airtight containers at 4°C to prevent oxidation. Acute toxicity studies suggest limiting exposure to <10 ppm in air .
Advanced Research Questions
Q. How is this compound utilized as a pheromone in ecological studies?
- Methodological Answer : The (S)-enantiomer (ipsenol) is a key component in pheromone lures (e.g., Curviwit®) for trapping Pityokteines curvidens beetles. Experimental setups involve:
- Deploying Theysohn® traps baited with ipsenol and methylbutenol at 1 m height in mixed forests.
- Monitoring trap efficacy by varying spacing (20 m intervals) and seasonal timing (spring for peak beetle activity) .
Q. What synthetic strategies achieve enantiomeric purity of this compound?
- Methodological Answer : Asymmetric synthesis routes include:
- Chiral Pool Synthesis : Starting from (R)- or (S)-citronellol, followed by oxidation and Grignard addition.
- Enzymatic Resolution : Using lipases to separate enantiomers from racemic mixtures.
Validate enantiopurity via chiral GC columns (e.g., β-cyclodextrin phases) or polarimetry .
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anti-inflammatory effects)?
- Methodological Answer :
- Standardized Assays : Replicate studies using consistent bacterial strains (e.g., E. coli ATCC 25922) and ROS quantification methods (e.g., DCFH-DA assay for oxidative stress).
- Meta-Analysis : Systematically review literature using databases (PubMed, SciFinder) and apply PRISMA guidelines to address heterogeneity in experimental conditions .
05 文献检索Literature search for meta-analysis02:58
Q. What in vitro models are optimal for studying its anti-inflammatory mechanisms?
- Methodological Answer :
- Cell Lines : Use RAW 264.7 macrophages to measure TNF-α suppression via ELISA.
- Enzyme Assays : Test inhibition of COX-2 and LOX isoforms at varying concentrations (1–100 µM).
- ROS Scavenging : Quantify NADPH oxidase activity in HL-60 cells pretreated with the compound .
Data Contradiction Analysis Framework
| Issue | Resolution Strategy | Example |
|---|---|---|
| Variability in MIC values | Standardize broth microdilution per CLSI guidelines | E. coli MIC: 32 µg/mL vs. 64 µg/mL |
| Discrepant ROS inhibition | Control for cell passage number and ROS probe batch | DCFH-DA lot variability affects fluorescence |
Key Research Design Considerations
- Ethical Compliance : Declare conflicts of interest and retain raw data for 5–10 years .
- Replication : Share experimental protocols (e.g., pheromone trap spacing, synthesis conditions) to enhance reproducibility .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

